molecular formula C17H12N2O4S2 B2714658 N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide CAS No. 861627-52-3

N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B2714658
CAS No.: 861627-52-3
M. Wt: 372.41
InChI Key: RQEWMXYMYOWHQB-HNBAAQFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) substituted with a conjugated (E)-3-(furan-2-yl)prop-2-enylidene group at position 5 and a 2-hydroxybenzamide moiety at position 2. The thiazolidinone scaffold is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The furan group and hydroxybenzamide substituent likely modulate electronic properties, solubility, and bioactivity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-13-8-2-1-7-12(13)15(21)18-19-16(22)14(25-17(19)24)9-3-5-11-6-4-10-23-11/h1-10,20H,(H,18,21)/b5-3+,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWMXYMYOWHQB-HNBAAQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Structural Overview

The compound features a thiazolidine ring, a furan moiety, and a hydroxybenzamide group. Its unique structure suggests diverse biological interactions, making it a candidate for further pharmacological evaluation.

Component Description
Thiazolidine Ring Contains sulfur and nitrogen; involved in various biochemical interactions.
Furan Moiety Contributes to the compound's reactivity and potential biological activity.
Hydroxybenzamide Group Enhances solubility and may participate in hydrogen bonding with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolidine ring.
  • Introduction of the furan moiety.
  • Attachment of the hydroxybenzamide group.

Each step requires precise control of reaction conditions to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • Induces apoptosis in human leukemia cells.
    • Demonstrates high selectivity against cancerous tissues compared to normal cells .

The mechanisms underlying these effects often involve the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its structural components allow for interactions with bacterial cell membranes or enzymes critical for microbial survival:

  • Bacterial Activity :
    • Exhibits potent activity against antibiotic-resistant strains of Staphylococcus.
    • Shows effectiveness against various fungi, including phytopathogenic species .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Signal Transduction Interference : It could interfere with signaling pathways that regulate cell survival and death.
  • DNA Interaction : Some studies suggest that similar compounds can cause DNA damage, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Cytotoxicity : A recent investigation demonstrated that derivatives of thiazolidine compounds showed significant cytotoxicity against MCF7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) cell lines, with IC50 values indicating potent activity .
    Cell Line IC50 (µM) Mechanism
    MCF715Apoptosis via ROS
    HuTu 8012DNA damage induction
  • Antimicrobial Efficacy : Research has shown that the compound exhibits high antifungal activity against Trichophyton mentagrophytes, outperforming conventional antifungal agents like Nystatin .

Scientific Research Applications

Recent studies have highlighted the potential biological activities of this compound, particularly in the following areas:

1. Anticancer Activity

  • Research indicates that compounds similar to N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

2. Anti-inflammatory Properties

  • The compound's structural features suggest potential anti-inflammatory effects. Studies have demonstrated that thiazolidinone derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

3. Antimicrobial Activity

  • Preliminary investigations suggest that this compound may possess antimicrobial properties against a range of pathogens. The presence of the furan moiety is often associated with enhanced biological activity against bacteria and fungi.

Case Study 1: Anticancer Effects on Breast Cancer Cells

A study evaluated the effects of N-[5E]-5-[3-(furan-2-yl)prop-2-enylidene] derivatives on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that N-[5E]-5-[3-(furan-2-yl)prop-2-enylidene] may inhibit inflammatory responses effectively.

Comparison with Similar Compounds

Key Structural Analogues

The following thiazolidinone derivatives share structural motifs with the target compound but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5: (E)-3-(furan-2-yl)prop-2-enylidene; 3: 2-hydroxybenzamide C₂₀H₁₅N₂O₅S₂ 427.47 Furan conjugation, intramolecular H-bonding (2-hydroxy group)
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide () 5: (E)-2-methyl-3-phenylprop-2-enylidene; 3: pyridin-3-ylacetamide C₂₂H₂₀N₄O₂S₂ 452.55 Aromatic pyridine and methyl-phenyl groups enhance lipophilicity
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide () 5: furan-2-ylmethylidene; 3: N-(4-methylphenyl)butanamide C₂₀H₂₁N₂O₄S₂ 417.52 Aliphatic butanamide chain increases flexibility; p-tolyl group improves metabolic stability
2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide () 5: 3-methoxy-4-propoxyphenylmethylidene; 3: 2-chlorobenzamide C₂₁H₁₉ClN₂O₄S₂ 479.97 Chlorine and alkoxy groups enhance electronic effects and binding affinity

Structural and Electronic Differences

  • Furan vs.
  • Hydroxy vs. Chloro Groups : The 2-hydroxybenzamide in the target compound enables intramolecular hydrogen bonding, improving solubility and stability. In contrast, ’s 2-chlorobenzamide offers electron-withdrawing effects, possibly enhancing receptor binding .
  • Aliphatic Chains : ’s butanamide chain may reduce steric hindrance, facilitating interaction with flexible enzyme active sites .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and what reaction mechanisms are involved?

Answer: The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone core and a substituted benzaldehyde derivative. For example:

  • The thiazolidinone scaffold (2-sulfanylidene-4-oxo-1,3-thiazolidine) reacts with (E)-3-(furan-2-yl)prop-2-enal under basic conditions (e.g., piperidine) to form the enylidene linkage.
  • The 2-hydroxybenzamide group is introduced via nucleophilic substitution or acylation .
    Key validation steps : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR (e.g., coupling constants for E/Z isomerism in the enylidene group) .

Q. How is this compound characterized spectroscopically, and what spectral markers are critical for structural confirmation?

Answer:

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}), thioamide (C=S, ~1250 cm1^{-1}), and hydroxyl (O–H, ~3200 cm1^{-1}) groups .
  • 1H^1H-NMR : Key signals include:
    • Aromatic protons (δ 6.5–8.0 ppm, integration for furan and benzamide).
    • Olefinic protons (δ 7.2–7.8 ppm, coupling constants J=1216HzJ = 12–16 \, \text{Hz} for E-configuration).
  • X-ray crystallography : Resolves stereochemistry (e.g., planarity of the thiazolidinone ring and dihedral angles of substituents) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) elucidate structure-activity relationships (SAR) for anticancer activity?

Answer:

  • Target selection : Prioritize kinases (e.g., VEGFR-2) or enzymes (e.g., PPARγ) based on structural similarity to thiazolidinone derivatives with known activity .
  • Docking workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Grid generation around the active site (e.g., ATP-binding pocket of VEGFR-2).
    • Analyze binding modes: The furan and hydroxybenzamide groups may form hydrogen bonds with Asp1046 and Lys868, respectively, while the thiazolidinone core occupies hydrophobic pockets .
  • Validation : Compare docking scores (e.g., Glide score) with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental design strategies optimize reaction yield and purity during scale-up?

Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to assess variables (temperature, solvent polarity, catalyst loading). For example:
    • Factors : Solvent (DMF vs. THF), temperature (60–100°C), base (piperidine vs. Et3_3N).
    • Response : Yield and purity (HPLC).
    • Optimization : Response surface methodology identifies ideal conditions (e.g., DMF at 80°C with 10 mol% piperidine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the E-isomer .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity (e.g., cytotoxicity vs. non-toxicity in similar compounds)?

Answer:

  • Source analysis : Compare cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. SRB). Thiazolidinones may show lineage-specific toxicity due to metabolic differences .
  • Structural outliers : Check for substituent effects. For example, replacing the furan with a thiophene (as in ) alters lipophilicity and target affinity .
  • Dose-response validation : Repeat assays with stricter controls (e.g., ROS scavengers to rule off-target effects) .

Methodological Recommendations

Q. What in vitro and in vivo models are suitable for evaluating anti-angiogenic potential?

Answer:

  • In vitro :
    • HUVEC tube formation assay: Quantify inhibition of capillary-like structures on Matrigel.
    • VEGF-induced migration (scratch assay) .
  • In vivo :
    • Zebrafish embryo model: Assess intersegmental vessel disruption.
    • Murine xenograft: Monitor tumor vascularization via CD31 immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.